molecular formula C9H19NO B1381632 [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol CAS No. 1803609-30-4

[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol

Cat. No. B1381632
M. Wt: 157.25 g/mol
InChI Key: SWHGGGURSFRRNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Amino-2-methylpropyl)cyclobutyl]methanol, also known as 1-AMPCB, is an organic compound with a variety of applications in the scientific research field. It is a cyclic secondary amine that is synthesized in a two-step process, beginning with the reaction of cyclobutanol with 2-chloropropionyl chloride, followed by the addition of ammonia. 1-AMPCB is a versatile compound that is used in various biochemical and physiological experiments, and it has been used in a variety of research applications due to its unique properties.

Scientific Research Applications

  • Stereochemistry in Organic Synthesis :

    • Research by Creary (2023) explored the stereochemistry of solvent capture of β-trimethylsilyl carbocations, an area relevant to understanding the reactivity of similar compounds like [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol.
  • Catalysis and Reaction Mechanisms :

    • A study by Ozcubukcu et al. (2009) focused on a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand in catalysis, which shares structural similarities with [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol, highlighting its potential in facilitating certain chemical reactions.
  • Synthesis of Complex Molecules :

    • The work of Alvarez-Ibarra et al. (2010) involved the synthesis of novel chiral ligands based on similar structural frameworks, demonstrating the utility of cyclobutyl derivatives in synthesizing complex molecules.
  • Analytical Chemistry Applications :

    • In the field of analytical chemistry, Kuo et al. (2003) developed a method using chemically removable derivatizing reagents for the analysis of methanol, a technique that could potentially be adapted for compounds like [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol.
  • Novel Chemical Synthesis Methods :

    • Sarki et al. (2021) reported on the N-methylation of amines using methanol, a process that could be relevant for the functionalization of similar compounds.
  • Methanol Utilization in Biotechnology :

    • Research by Schrader et al. (2009) discussed the potential of methanol as a building block in biotechnology, which could have implications for the utilization of related compounds in biological systems.

properties

IUPAC Name

[1-(1-amino-2-methylpropyl)cyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(2)8(10)9(6-11)4-3-5-9/h7-8,11H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHGGGURSFRRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1(CCC1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
Reactant of Route 3
[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
Reactant of Route 4
[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
Reactant of Route 5
[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
Reactant of Route 6
[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.